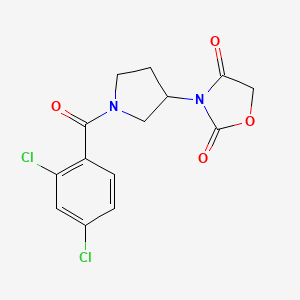

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring linked to an oxazolidine-2,4-dione core, substituted with a 2,4-dichlorobenzoyl group. This structure combines electron-withdrawing chlorine atoms with a benzoyl moiety, which may enhance metabolic stability and receptor-binding affinity compared to simpler analogs .

Properties

IUPAC Name |

3-[1-(2,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O4/c15-8-1-2-10(11(16)5-8)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGIQPZXRRWTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a pyrrolidine ring linked to an oxazolidine dione moiety, which is critical for its biological activity.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies have shown that oxazolidine derivatives exhibit potent antimicrobial properties. The presence of the oxazolidine ring is essential for inhibiting bacterial protein synthesis, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

- A comparative study revealed that compounds similar to 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione displayed enhanced activity against methicillin-resistant strains .

- Anti-inflammatory Properties :

- Cytotoxicity :

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazolidine derivatives, including 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA strains, outperforming traditional antibiotics like vancomycin in some cases.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential use as an anti-inflammatory agent in clinical settings .

Table 1: Antimicrobial Activity

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 16 | Staphylococcus aureus |

| B | 8 | Enterococcus faecium |

| C | 32 | Escherichia coli |

| D | 8 | MRSA |

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| L929 (Normal) | >100 | 24 |

| A549 (Lung Cancer) | 45 | 48 |

| HepG2 (Liver Cancer) | 30 | 48 |

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine derivatives, followed by cyclization to form the oxazolidine ring. Characterization is typically performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups present in the compound.

- Mass Spectrometry : Utilized for molecular weight determination and structural elucidation.

Biological Activities

The biological activities of 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione have been investigated extensively. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may act as an inhibitor of specific cancer cell lines by inducing apoptosis (programmed cell death). The oxazolidine structure is linked to enhanced lipophilicity, facilitating cellular uptake and targeting cancer cells more effectively.

Therapeutic Applications

The potential therapeutic applications of 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione include:

- Pain Management : As indicated in patents related to FMO3 inhibitors, this compound may be beneficial in treating pain by modulating biochemical pathways involved in pain perception .

- Antimicrobial Treatments : Given its efficacy against various pathogens, it could be developed into a novel antimicrobial agent for treating infections resistant to conventional antibiotics.

Case Studies

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione)

- Structure : A pyrrolidine-2,4-dione core with benzyl and methyl substituents.

- Key Differences : Lacks the oxazolidinedione ring and dichlorobenzoyl group. The benzyl group may reduce lipophilicity compared to the dichlorobenzoyl moiety in the target compound.

- Synthesis: Derived from tartronic esters, with challenges in yield optimization noted for similar compounds .

Spiroisoxazoline Derivatives (YA2 and YA3)

- Structure : Spiro-fused isoxazoline-pyrrolidine diones with benzyl and methyl/carboxylate groups.

Substituent Effects: Dichlorobenzoyl vs. Benzyl/Triazole Groups

1-(2,4-Dichlorobenzyl)pyrrolidin-3-yl Triazole (Compound 2ae)

- Structure : Pyrrolidine-triazole hybrid with a 2,4-dichlorobenzyl group.

- Key Differences : The benzyl substituent (vs. benzoyl in the target compound) may reduce electrophilicity and alter interactions with hydrophobic enzyme pockets. Triazole rings enhance hydrogen-bonding capacity, which is absent in the oxazolidinedione core .

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

- Structure : Thiourea-linked dichlorobenzoyl groups coordinated to Fe(III).

- Key Differences: The thiourea-metal coordination confers redox activity, unlike the purely organic target compound.

Lipophilicity and Bioavailability

Enzyme Binding and Selectivity

- The Fe(III) complex with dichlorobenzoyl-thiourea showed ribonucleotide reductase inhibition, suggesting that halogenated aromatic groups can disrupt enzyme active sites .

- The triazole-containing Compound 2ae may exhibit different binding modes due to its nitrogen-rich heterocycle, which could compete with the oxazolidinedione’s carbonyl groups in polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.